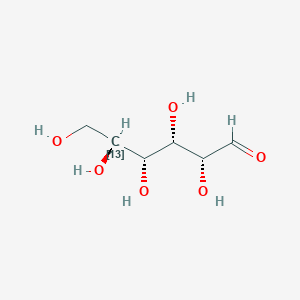

D-Glucose-13C-2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C6H12O6 |

|---|---|

分子量 |

181.15 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4+1 |

InChI 键 |

GZCGUPFRVQAUEE-JGZUVYCMSA-N |

手性 SMILES |

C([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

规范 SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

D-Glucose-13C-2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the molecular properties of D-Glucose-13C-2, an isotopically labeled form of D-glucose. The incorporation of a carbon-13 isotope at the second carbon position imparts a specific mass change that is critical for various analytical and metabolic research applications.

Core Molecular Data

The fundamental properties of this compound are defined by its molecular formula and weight, which differ from the unlabeled D-glucose due to the presence of the heavier carbon isotope.

Molecular Formula and Weight Comparison

| Compound | Molecular Formula | Isotopic Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| D-Glucose | C₆H₁₂O₆[1][2][3][4][5] | ¹²C₆H₁₂O₆ | 180.16 | 180.063388 |

| This compound | C₆H₁₂O₆ | ¹³C¹²C₅H₁₂O₆ | 181.15 | 181.066743 |

Note: The average molecular weight is calculated using the natural abundance of all isotopes. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, except where specified.

Understanding the Isotopic Labeling

This compound is a glucose molecule where the carbon atom at the second position (C-2) is a carbon-13 (¹³C) isotope instead of the more common carbon-12 (¹²C). Carbon-13 is a stable, non-radioactive isotope of carbon containing six protons and seven neutrons. This additional neutron increases the atomic mass of this specific carbon atom to approximately 13.003355 atomic mass units.

The molecular formula remains C₆H₁₂O₆ as the number of atoms of each element does not change. However, the presence of the heavier isotope results in an increase in the molecule's overall mass. This precise mass difference is detectable by mass spectrometry, making this compound a valuable tool for tracer studies in metabolic research.

Experimental Considerations

While this document does not detail specific experimental protocols, it is important to note that the use of this compound in research, such as in metabolic flux analysis or biomolecular NMR, relies on the principles of isotope tracing. The distinct mass of the labeled glucose allows researchers to follow its path through various metabolic pathways and quantify its incorporation into downstream metabolites. The choice of analytical technique, primarily mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, will dictate the specific experimental setup.

Logical Workflow for Isotopic Analysis

The general workflow for utilizing this compound in a research setting is outlined below. This logical diagram illustrates the process from introduction of the labeled compound to data analysis.

Caption: A generalized workflow for metabolic studies using this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Glucose-¹³C-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of D-Glucose-¹³C-2, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. The strategic placement of a carbon-13 isotope at the C-2 position allows for precise tracing of glucose metabolism through key pathways such as glycolysis and the pentose phosphate pathway.

Synthesis of D-Glucose-¹³C-2

The synthesis of D-Glucose-¹³C-2 is a multi-step process that begins with the introduction of the carbon-13 isotope into a smaller sugar precursor, followed by chain extension and epimerization to yield the final product. A plausible and effective laboratory-scale synthetic route involves the synthesis of D-Mannose-2-¹³C as a key intermediate, which is then epimerized to D-Glucose-¹³C-2.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for D-Glucose-2-¹³C.

Experimental Protocols

Step 1: Kiliani-Fischer Synthesis of D-[1-¹³C]Hexoses from D-Arabinose

This initial step extends the carbon chain of D-arabinose by one carbon, incorporating the ¹³C label at the C-1 position.[1]

-

Materials: D-arabinose, Potassium cyanide-¹³C (K¹³CN), Sodium carbonate, Water.

-

Procedure:

-

Dissolve D-arabinose in water.

-

Add K¹³CN to the solution. The cyanide undergoes nucleophilic addition to the carbonyl group of the open-chain form of D-arabinose, forming two diastereomeric cyanohydrins.[2][3] The ratio of the resulting epimers can be influenced by the reaction conditions; for instance, using sodium carbonate can favor the formation of the gluconic nitrile.[1]

-

Heat the cyanohydrin mixture in a sodium carbonate solution (e.g., at 60°C) to hydrolyze the nitrile group into a carboxylic acid, which rapidly forms the more stable lactones (D-gluconolactone-¹³C and D-mannonolactone-¹³C).[1]

-

Reduce the separated or mixed lactones to the corresponding aldoses. An improved method involves the direct reduction of the cyanohydrins with hydrogen over a palladium on barium sulfate catalyst in water, which forms an imine that is subsequently hydrolyzed to the aldehyde.

-

-

Outcome: A mixture of D-[1-¹³C]glucose and D-[1-¹³C]mannose.

Step 2: Synthesis of D-Mannose-2-¹³C

Step 3: Molybdate-Catalyzed Epimerization of D-Mannose-2-¹³C

This crucial step isomerizes the C-2 position of D-mannose to yield D-glucose. The reaction is reversible and results in an equilibrium mixture.

-

Materials: D-Mannose-2-¹³C, Molybdenic acid (H₂MoO₄), Deionized water.

-

Procedure:

-

Prepare an aqueous solution of D-Mannose-2-¹³C.

-

Add a catalytic amount of molybdenic acid.

-

Heat the mixture. A typical reaction temperature is 90-95°C for several hours.

-

The reaction leads to an equilibrium mixture of D-glucose and D-mannose. The equilibrium favors the formation of D-glucose, with a typical ratio of approximately 75:25 (D-glucose:D-mannose).

-

-

Outcome: An aqueous solution containing a mixture of D-[2-¹³C]glucose and D-[2-¹³C]mannose.

Purification of D-Glucose-¹³C-2

The final product, D-Glucose-¹³C-2, must be separated from the unreacted D-Mannose-¹³C-2 and any side products. Preparative High-Performance Liquid Chromatography (HPLC) is an effective method for this separation.

Experimental Protocol: Preparative HPLC

-

Instrumentation: A preparative HPLC system equipped with a refractive index (RI) detector.

-

Column: A cation exchange column in the sodium (Na⁺) form is suitable for separating glucose and mannose.

-

Mobile Phase: Degassed, ultrapure water.

-

Flow Rate: Optimized for preparative scale, e.g., starting from analytical flow rates of around 1.5 L/h and scaling up.

-

Temperature: Elevated temperatures can improve separation efficiency. A temperature of around 62.5°C has been shown to be effective for glucose and mannose separation.

-

Procedure:

-

Concentrate the reaction mixture from the epimerization step.

-

Inject the concentrated mixture onto the preparative HPLC column.

-

Collect fractions corresponding to the D-Glucose-¹³C-2 peak, as identified by the RI detector.

-

Pool the pure fractions and remove the solvent (water) by lyophilization to obtain the solid D-Glucose-¹³C-2.

-

Quality Control and Characterization

Rigorous quality control is essential to confirm the chemical and isotopic purity, as well as the precise location of the ¹³C label. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Expected Analytical Data

| Parameter | Method | Expected Result |

| Chemical Purity | HPLC-RI | >98% |

| Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS) | >99 atom % ¹³C |

| Label Position | ¹³C-NMR Spectroscopy | A single, significantly enhanced signal corresponding to the C-2 carbon. |

| Molecular Weight | Mass Spectrometry | Expected molecular weight of 181.15 g/mol . |

Experimental Protocols for Characterization

¹³C-NMR Spectroscopy

¹³C-NMR provides unambiguous confirmation of the label's position.

-

Sample Preparation: Dissolve a small amount of the purified D-Glucose-¹³C-2 in deuterium oxide (D₂O).

-

Analysis: Acquire a proton-decoupled ¹³C-NMR spectrum.

-

Expected Spectrum: The spectrum will show characteristic signals for the different carbon atoms in the glucose molecule. The signal for the C-2 carbon will be significantly more intense than the others due to the ¹³C enrichment. The expected chemical shifts for the anomeric forms of D-[2-¹³C]glucose are approximately 71.5 ppm and 72.0 ppm.

Mass Spectrometry (MS)

MS is used to determine the isotopic enrichment and confirm the molecular weight. Tandem MS (MS/MS) can further help in confirming the label position.

-

Sample Preparation: The sample can be analyzed directly by electrospray ionization (ESI) or after derivatization for gas chromatography-mass spectrometry (GC-MS). Derivatization to methylglucosamine can facilitate specific fragmentation patterns.

-

Analysis:

-

Full Scan MS: Will show a peak for the molecular ion, confirming the mass increase due to the ¹³C isotope.

-

Tandem MS (MS/MS): Fragmentation of the molecular ion can reveal the location of the label. For a C-2 labeled glucose derivatized to methylglucosamine, a characteristic fragment ion at m/z 44 is expected from the precursor ion at m/z 197, whereas a C-1 labeled analogue would yield a fragment at m/z 45. A detailed study of the fragmentation of all six ¹³C-labeled glucose isotopomers can provide a complete fragmentation landscape.

-

Application in Metabolic Research: Experimental Workflow

D-Glucose-¹³C-2 is a powerful tracer for studying cellular metabolism. The following diagram illustrates a typical workflow for a stable isotope-resolved metabolomics (SIRM) experiment.

References

Navigating Metabolic Pathways: An In-depth Technical Guide to the Isotopic Purity of D-Glucose-13C-2

For Researchers, Scientists, and Drug Development Professionals

The precise tracing of metabolic pathways is fundamental to understanding cellular function in both healthy and diseased states. Stable isotope-labeled compounds, particularly D-Glucose labeled with Carbon-13 at the second position (D-Glucose-13C-2), serve as powerful tools for elucidating the intricate network of biochemical reactions. The accuracy and reliability of metabolic flux analysis (MFA) are critically dependent on the isotopic purity of these tracers. This technical guide provides a comprehensive overview of the synthesis, analysis, and application of this compound in metabolic research, with a focus on ensuring data integrity through high isotopic purity.

The Significance of Isotopic Purity

In metabolic studies, the introduction of a 13C-labeled substrate allows researchers to track the fate of the labeled carbon atom as it is incorporated into downstream metabolites. The isotopic enrichment and positional purity of the tracer are paramount. Any contamination with unlabeled glucose or glucose labeled at other positions can lead to misinterpretation of labeling patterns and inaccurate flux calculations. High isotopic purity (typically ≥99 atom % 13C) and chemical purity (≥98%) are therefore essential for generating robust and reproducible data.[1][2][3]

Synthesis and Quality Control of this compound

The synthesis of this compound is a multi-step chemical process. One common strategy involves the stereoselective reduction of a protected D-arabino-hexopyranosid-2-ulose (a 2-keto-glucose derivative) using a 13C-donating reducing agent.[4] Enzymatic synthesis offers a highly specific alternative. Rigorous purification and analysis are crucial to ensure the final product meets the stringent requirements for metabolic research.

Analytical Techniques for Purity Assessment

Several analytical methods are employed to verify the chemical and isotopic purity of this compound.

Table 1: Analytical Methods for Purity Determination of this compound

| Analytical Technique | Purpose | Key Parameters Measured |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Quantifies the percentage of this compound relative to any chemical impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic Enrichment & Positional Purity | After derivatization, GC separates the analyte, and MS determines the mass-to-charge ratio, confirming the presence and abundance of the 13C isotope at the C-2 position. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Isotopic Enrichment & Metabolite Tracing | Directly measures the mass of the intact molecule and its fragments, allowing for precise determination of isotopic labeling in the tracer and downstream metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Positional Purity & Isotopic Enrichment | ¹³C NMR provides direct evidence of the 13C label at the C-2 position through a significantly enhanced signal. ¹H NMR can confirm the absence of a proton at the C-2 position. |

Applications of this compound in Metabolic Studies

This compound is a valuable tracer for dissecting central carbon metabolism. Its use offers good precision for estimating fluxes through glycolysis and the pentose phosphate pathway (PPP).

Tracing Carbon through Central Metabolic Pathways

When cells are cultured in media containing this compound, the labeled carbon at the second position enters glycolysis. The subsequent cleavage of fructose-1,6-bisphosphate results in two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The label from the C-2 position of glucose is transferred to the C-2 position of both DHAP and G3P. This distinct labeling pattern allows for the deconvolution of metabolic pathways.

Experimental Protocols

The successful application of this compound in metabolic tracing studies relies on meticulously planned and executed experiments.

In Vitro 13C-Glucose Tracing in Cultured Cells

This protocol outlines a general framework for a steady-state ¹³C metabolic flux analysis experiment in cultured cells.

-

Cell Culture and Adaptation:

-

Culture cells to the desired density in a standard medium.

-

To ensure the cells are in a metabolic steady state, adapt them to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used.

-

-

Tracer Introduction:

-

Replace the unlabeled medium with a medium containing this compound. The concentration of the tracer may vary, and sometimes a mixture with unlabeled glucose is used.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose, aiming to achieve isotopic steady-state for the metabolites of interest.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent, such as 80% methanol.

-

-

Sample Analysis:

-

Analyze the isotopic labeling patterns of intracellular metabolites using GC-MS or LC-MS/MS.

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

-

Data Analysis and Flux Estimation:

-

Utilize computational models to estimate metabolic fluxes from the measured mass isotopomer distributions.

-

Perform statistical analysis, such as a chi-square (χ²) test, to assess the goodness-of-fit between the experimental data and the model predictions.

-

In Vivo Stable Isotope Tracing

For in vivo studies, the labeled glucose is typically introduced into the circulation through intravenous infusion.

-

Animal Preparation:

-

For glucose tracing, mice are often fasted for 12-16 hours to achieve higher fractional enrichment of ¹³C-glucose in the plasma.

-

Anesthetize the animal prior to the infusion.

-

-

Isotope Infusion:

-

Infuse ¹³C-glucose intravenously, often as an initial bolus followed by a continuous infusion for 3-4 hours.

-

-

Sample Collection and Processing:

-

At the end of the infusion, collect blood and tissue samples.

-

Rapidly freeze tissues in liquid nitrogen to quench metabolic activity.

-

Extract metabolites from the tissue samples.

-

-

Analysis:

-

Analyze the isotopic enrichment in plasma and tissue metabolites using mass spectrometry.

-

Data Presentation and Interpretation

Quantitative data from metabolic tracing experiments should be organized systematically to facilitate comparison and interpretation.

Table 2: Representative Isotopic Enrichment Data from a this compound Tracing Experiment (Simulated)

| Metabolite | Isotopologue (M+n) | Isotopic Enrichment (%) |

| Glucose | M+2 | 99.2 |

| Pyruvate | M+2 | 45.8 |

| Lactate | M+2 | 43.1 |

| Citrate | M+2 | 25.6 |

| Glutamate | M+2 | 18.9 |

The level of isotopic enrichment in downstream metabolites provides a quantitative measure of the flux through the respective metabolic pathways. For instance, a high enrichment in lactate indicates a high rate of glycolysis.

Conclusion

The use of this compound with high, verified isotopic purity is indispensable for accurate and reliable metabolic flux analysis. By adhering to rigorous experimental protocols and employing appropriate analytical techniques, researchers can confidently trace the intricate transformations of glucose within the cellular metabolic network. This knowledge is crucial for advancing our understanding of disease and for the development of novel therapeutic strategies that target metabolic vulnerabilities.

References

A Technical Guide to D-Glucose-2-13C in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-2-13C is a stable isotope-labeled form of glucose where the carbon atom at the second position (C-2) is replaced with the heavy isotope, Carbon-13 (¹³C). This non-radioactive tracer is a powerful tool in metabolic research, enabling scientists to track the fate of glucose carbons through various biochemical pathways. Its use is central to Stable Isotope-Resolved Metabolomics (SIRM) and ¹³C-Metabolic Flux Analysis (¹³C-MFA), providing quantitative insights into cellular metabolism in both healthy and diseased states. This guide offers a comprehensive overview of D-Glucose-2-13C, its applications, and detailed experimental protocols for its use in research and drug development.

Core Properties of D-Glucose-2-13C

A clear understanding of the physicochemical properties of D-Glucose-2-13C is essential for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 105931-74-6 | [1] |

| Molecular Formula | ¹³CC₅H₁₂O₆ | |

| Molecular Weight | 181.15 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98% | |

| Appearance | White powder | |

| Storage Temperature | 15-25°C, away from light and moisture |

Applications in Research and Drug Development

D-Glucose-2-13C is an indispensable tool for elucidating the complexities of central carbon metabolism. Its applications span basic research to clinical drug development.

-

Metabolic Flux Analysis (MFA): As a key tracer in ¹³C-MFA, it allows for the quantification of the rates (fluxes) of metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.

-

Drug Development: It is used to assess the metabolic effects of new drug candidates and how they might alter glucose metabolism and overall energy homeostasis.

-

Biomolecular NMR: Utilized in nuclear magnetic resonance (NMR) studies to probe the structure and dynamics of biomolecules.

-

Cancer Metabolism Research: Helps in understanding the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect.

Metabolic Fate of D-Glucose-2-13C

Upon entering a cell, D-Glucose-2-13C is metabolized alongside its unlabeled counterpart. The ¹³C label at the C-2 position allows for the tracing of its journey through key metabolic pathways.

References

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Labeling in Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental workflows, and data interpretation of 13C-glucose labeling for metabolic flux analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this powerful technique for elucidating cellular metabolism in various biological contexts, including disease states and drug response.

Core Principles of 13C-Glucose Labeling

Stable isotope tracing using 13C-labeled glucose is a cornerstone of metabolic research, enabling the quantitative analysis of intracellular metabolic fluxes. The fundamental principle involves replacing the naturally abundant ¹²C atoms in glucose with the heavy isotope ¹³C. When cells are cultured in a medium containing 13C-labeled glucose, this labeled substrate is taken up and catabolized through central carbon metabolism. The ¹³C atoms are incorporated into downstream metabolites, creating distinct mass isotopologues—molecules that are chemically identical but differ in mass due to the presence of ¹³C.

By measuring the distribution of these mass isotopologues using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the fate of glucose-derived carbons through various metabolic pathways. This information, when integrated with a metabolic network model, allows for the calculation of metabolic fluxes, which are the rates of in vivo metabolic reactions. This process, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed and quantitative map of cellular metabolic activity.

The choice of the 13C-glucose tracer is a critical experimental parameter that dictates the precision with which specific metabolic fluxes can be determined. Different labeling patterns on the glucose molecule provide distinct advantages for probing particular pathways.

Comparative Analysis of Common 13C-Glucose Tracers

The selection of a 13C-glucose tracer is contingent on the specific metabolic pathways under investigation. Below is a comparative summary of commonly used tracers and their primary applications.

| 13C-Labeled Glucose Tracer | Primary Applications | Advantages | Disadvantages |

| [U-¹³C₆]glucose | General labeling of central carbon metabolism, TCA cycle activity. | Uniformly labels all six carbons, allowing for tracing the entire glucose backbone into various pathways. | Can be less informative for resolving fluxes through parallel pathways like the pentose phosphate pathway (PPP) compared to specifically labeled tracers. |

| [1,2-¹³C₂]glucose | Glycolysis and Pentose Phosphate Pathway (PPP) flux. | Provides highly precise estimates for glycolysis and the PPP by generating distinct labeling patterns in downstream metabolites. | May provide less resolution for TCA cycle fluxes compared to uniformly labeled glucose or glutamine tracers. |

| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) flux. | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for an estimation of pathway activity. | Less effective than [1,2-¹³C₂]glucose for overall network analysis. |

| [2-¹³C]glucose | Glycolysis and PPP. | Offers good precision for estimating glycolytic and PPP fluxes. | Outperformed by [1,2-¹³C₂]glucose for overall network precision. |

A computational evaluation of various 13C glucose tracers in a human lung carcinoma cell line (A549) has provided quantitative insights into their performance for different metabolic subnetworks. Higher scores indicate more precise flux estimates.

| Metabolic Subnetwork | [U-¹³C₆]glucose | [1,2-¹³C₂]glucose | [1-¹³C]glucose | [2-¹³C]glucose |

| Glycolysis | Moderate | High | Moderate | High |

| Pentose Phosphate Pathway | Low | High | High | High |

| TCA Cycle | High | Moderate | Low | Low |

| Overall Network | Moderate | High | Moderate | Moderate |

This table is a qualitative summary based on findings from Metallo et al., 2009.

Experimental Protocols

This section outlines a generalized, step-by-step protocol for a steady-state 13C-glucose labeling experiment in adherent mammalian cells, followed by sample preparation for mass spectrometry and NMR spectroscopy.

Cell Culture and 13C-Glucose Labeling

Objective: To achieve isotopic steady-state labeling of intracellular metabolites with a ¹³C-glucose tracer.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Selected ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with the chosen ¹³C-labeled glucose at the desired final concentration (e.g., 10-25 mM). Add 10% dFBS.

-

Adaptation Phase (Optional but Recommended): For steady-state analysis, it is beneficial to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.

-

Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites, such as citrate, has reached a plateau. The time required to reach isotopic steady state varies depending on the pathway of interest; glycolytic intermediates label within minutes, while TCA cycle intermediates and nucleotides may take several hours.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Add a sufficient volume of pre-chilled 80% methanol to each well to cover the cell monolayer.

-

Incubate

-

A Researcher's Guide to Natural Abundance Correction in ¹³C Metabolomics

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for natural abundance correction in ¹³C metabolomics. Accurate correction for the natural abundance of stable isotopes is a critical step in distinguishing experimentally introduced ¹³C labels from naturally occurring heavy isotopes, ensuring the precise quantification of metabolic fluxes and pathway activities.

The Core Principle: Why Natural Abundance Correction is Essential

In stable isotope labeling experiments, the goal is to trace the metabolic fate of an isotopic tracer, such as ¹³C-labeled glucose.[1] However, nature dictates that elements exist as a mixture of isotopes. For carbon, approximately 1.1% is the heavy isotope ¹³C, while the vast majority is ¹²C.[2][3] Mass spectrometry, a primary analytical technique in metabolomics, detects the total ¹³C content in a molecule. This measurement is a composite of the ¹³C from the deliberately introduced tracer and the ¹³C that is naturally present in the carbon backbone of the metabolite and other constituent atoms (e.g., oxygen, hydrogen, and nitrogen, which also have naturally occurring heavy isotopes).[1]

Failure to correct for this natural abundance leads to an overestimation of isotopic enrichment from the tracer, resulting in inaccurate calculations of metabolic fluxes and potentially misleading interpretations of pathway dynamics.[3] The correction process mathematically deconvolutes the measured isotopic distribution to isolate the true contribution of the ¹³C tracer.

Experimental Design and Protocols

A typical ¹³C labeling experiment involves several key stages, from cell culture and labeling to sample analysis. The following is a generalized protocol for a steady-state ¹³C glucose labeling experiment in adherent mammalian cells.

Generalized Experimental Protocol: Steady-State ¹³C Glucose Labeling

Objective: To determine the relative contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

[U-¹³C₆]-glucose

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

6-well cell culture plates

-

Methanol-water quenching solution (80:20, v/v), chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare DMEM using glucose-free powder. Supplement as required, and in place of standard glucose, add [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS. It is crucial to use dialyzed FBS to minimize the presence of unlabeled small molecules like glucose.

-

Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for a period of at least 24-48 hours, or for several cell doublings. This helps to ensure that the intracellular metabolite pools have reached isotopic equilibrium.

-

Labeling: Aspirate the standard medium from the cells and perform a quick wash with sterile PBS to remove residual unlabeled glucose. Immediately add the pre-warmed ¹³C-labeling medium to the wells.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state experiments, this is typically 24 hours, or until the labeling of key downstream metabolites, such as citrate, has reached a plateau.

-

Metabolism Quenching: At the end of the incubation period, rapidly aspirate the labeling medium and add the chilled (-80°C) methanol-water quenching solution to the cells. This step is critical to halt all enzymatic activity instantly.

-

Cell Harvesting: Place the culture plates on dry ice and use a cell scraper to detach the cells. Transfer the cell lysate and methanol mixture into a microcentrifuge tube.

-

Protein Precipitation and Metabolite Extraction: Incubate the lysate at -80°C for at least 15 minutes to facilitate protein precipitation. Centrifuge at high speed in a refrigerated centrifuge to pellet the precipitated protein and cell debris.

-

Sample Processing: Carefully collect the supernatant, which contains the extracted metabolites. The samples are now ready for analysis by mass spectrometry (e.g., LC-MS or GC-MS).

Data Analysis: The Correction Algorithm

The raw data from the mass spectrometer provides the Mass Isotopologue Distribution (MID) or Mass Distribution Vector (MDV). The MID represents the fractional abundance of all mass isotopologues of a metabolite. For a metabolite with 'n' carbon atoms, this will be a vector of the relative abundances of the M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all ¹³C) isotopologues.

The correction for natural abundance is typically performed using a matrix-based method. A correction matrix is constructed that accounts for the known natural isotopic abundances of all elements in the metabolite (and any derivatizing agents used for GC-MS).

The fundamental equation for this correction is:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of observed mass isotopologue abundances.

-

C is the correction matrix, which is calculated based on the elemental composition of the metabolite and the natural abundance of all stable isotopes.

-

M_corrected is the vector of the true, corrected mass isotopologue abundances that reflect the incorporation of the isotopic tracer.

By inverting the correction matrix, the true isotopologue distribution can be calculated:

M_corrected = C⁻¹ * M_measured

This mathematical correction effectively "removes" the contribution of naturally abundant heavy isotopes, providing a clear picture of the labeling pattern derived from the experimental tracer.

Illustrative Data and Natural Abundance of Key Isotopes

To illustrate the principle, consider a hypothetical 3-carbon metabolite. The following tables summarize the natural abundances of isotopes relevant to metabolomics and show a simplified example of how the MID changes after correction.

| Isotope | Natural Abundance (%) |

| ¹²C | 98.93 |

| ¹³C | 1.07 |

| ¹⁴N | 99.632 |

| ¹⁵N | 0.368 |

| ¹⁶O | 99.757 |

| ¹⁷O | 0.038 |

| ¹⁸O | 0.205 |

| ¹H | 99.9885 |

| ²H (D) | 0.0115 |

| ³²S | 94.99 |

| ³³S | 0.75 |

| ³⁴S | 4.25 |

| Table 1: Natural abundance of common isotopes in metabolomics. Data compiled from various sources. |

| Mass Isotopologue | Measured Abundance (%) | Corrected Abundance (%) |

| M+0 | 25.0 | 27.5 |

| M+1 | 45.0 | 44.5 |

| M+2 | 25.0 | 24.0 |

| M+3 | 5.0 | 4.0 |

| Table 2: Illustrative example of a Mass Isotopologue Distribution (MID) for a 3-carbon metabolite before and after natural abundance correction. The corrected values represent the true incorporation from a ¹³C tracer. |

Visualization of Workflows and Concepts

Visualizing the experimental and analytical workflows can aid in understanding the complex processes involved in ¹³C metabolomics.

Conclusion

The correction for the natural abundance of stable isotopes is a non-negotiable step in ¹³C metabolomics for any researcher aiming for accurate and reproducible results. By understanding the underlying principles, adhering to rigorous experimental protocols, and applying the correct mathematical adjustments, scientists can confidently interpret their labeling data. This allows for the precise elucidation of metabolic pathways, the quantification of cellular fluxes, and ultimately, a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. This knowledge is invaluable for both fundamental biological research and the development of novel therapeutic strategies.

References

The Core Principles of Stable Isotope Tracing with D-Glucose-13C-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with stable isotope tracing using D-Glucose-13C-2. This powerful technique offers a window into the intricate workings of cellular metabolism, enabling researchers to quantify the flux through key metabolic pathways. This compound, a non-radioactive, stable isotope-labeled form of glucose, serves as a tracer to elucidate the metabolic fate of glucose carbons within a biological system.[1] By replacing the naturally abundant carbon-12 with carbon-13 at the first and second carbon positions, we can track the journey of these labeled carbons through various metabolic transformations.

The Foundation: Tracing Carbon's Journey

The fundamental principle of stable isotope tracing lies in introducing a labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites.[2] When cells are cultured in a medium containing this compound, the labeled glucose is taken up and enters central carbon metabolism. The specific labeling pattern of the resulting metabolites, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides quantitative insights into the activity of different metabolic pathways.[1]

This compound is particularly valuable for dissecting the interconnected pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3] The distinct fates of the C1 and C2 carbons in these pathways allow for the deconvolution of their relative contributions to cellular metabolism.

Data Presentation: Unveiling Metabolic Fluxes

The primary data generated from this compound tracing experiments are mass isotopologue distributions (MIDs). MIDs reveal the fractional abundance of each metabolite containing zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms. This data, corrected for the natural abundance of ¹³C, allows for the calculation of fractional enrichment and ultimately, the quantification of metabolic fluxes.

Below is a table summarizing typical mass isotopologue distribution data for key metabolites in cancer cells cultured with [1,2-¹³C₂]glucose.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Glycolytic Intermediates | |||||||

| Glucose-6-phosphate | 0.05 | 0.05 | 0.90 | 0.00 | 0.00 | 0.00 | 0.00 |

| Fructose-6-phosphate | 0.05 | 0.05 | 0.90 | 0.00 | 0.00 | 0.00 | 0.00 |

| 3-Phosphoglycerate | 0.45 | 0.10 | 0.45 | 0.00 | 0.00 | 0.00 | 0.00 |

| Pyruvate | 0.40 | 0.10 | 0.50 | 0.00 | 0.00 | 0.00 | 0.00 |

| Lactate | 0.40 | 0.10 | 0.50 | 0.00 | 0.00 | 0.00 | 0.00 |

| TCA Cycle Intermediates | |||||||

| Citrate | 0.50 | 0.10 | 0.35 | 0.03 | 0.02 | 0.00 | 0.00 |

| α-Ketoglutarate | 0.55 | 0.10 | 0.30 | 0.03 | 0.02 | 0.00 | 0.00 |

| Succinate | 0.60 | 0.10 | 0.25 | 0.03 | 0.02 | 0.00 | 0.00 |

| Malate | 0.58 | 0.12 | 0.25 | 0.03 | 0.02 | 0.00 | 0.00 |

Note: The values presented are representative and can vary depending on the cell type, experimental conditions, and duration of labeling.

Experimental Protocols: A Step-by-Step Guide

A successful stable isotope tracing experiment requires meticulous planning and execution. The following protocol outlines the key steps for an in vitro experiment using cultured cells.

Cell Culture and Isotope Labeling:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare culture medium containing this compound as the sole glucose source. The concentration of the labeled glucose should be similar to that of standard glucose in the culture medium.

-

Isotope Labeling: Remove the standard culture medium and replace it with the prepared labeling medium. The duration of labeling can vary from minutes to hours, depending on the turnover rate of the metabolites of interest.

Metabolite Extraction:

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Protein Precipitation: Centrifuge the lysate to pellet precipitated proteins and other cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Analytical Measurement:

-

Sample Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the dried metabolites need to be chemically derivatized to increase their volatility.

-

Mass Spectrometry Analysis: Analyze the samples using either GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distributions of the target metabolites.[1]

Data Analysis:

-

Peak Integration: Process the raw mass spectrometry data to identify and integrate the peaks corresponding to the different isotopologues of each metabolite.

-

Natural Abundance Correction: Correct the measured isotopologue distributions for the natural abundance of ¹³C.

-

Fractional Enrichment Calculation: Calculate the fractional enrichment of ¹³C in each metabolite pool.

-

Metabolic Flux Analysis (MFA): Utilize computational models to estimate the fluxes through the metabolic pathways of interest based on the corrected and calculated data.

Mandatory Visualizations: Mapping the Metabolic Landscape

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways traced by this compound and the general experimental workflow.

Caption: Metabolic fate of ¹³C from D-Glucose-¹³C-2 in central carbon metabolism.

Caption: General experimental workflow for stable isotope tracing with D-Glucose-¹³C-2.

References

A Technical Guide to High-Purity D-Glucose-13C-2 for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity D-Glucose-13C-2, a critical tracer for investigating cellular metabolism. This document details the commercial availability of this stable isotope, provides in-depth experimental protocols for its use in metabolic flux analysis, and illustrates key metabolic pathways and workflows.

Commercial Suppliers of High-Purity this compound

A variety of commercial suppliers offer high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers, so it is crucial to select a product that meets the requirements of the intended application. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Molecular Weight | Available Sizes |

| Sigma-Aldrich | D-Glucose-1,2-13C2 | 138079-87-5 | 99 atom % 13C | ≥98% (CP) | 182.14 | 100 mg, 500 mg, 1 g |

| Cambridge Isotope Laboratories, Inc. | D-Glucose (1,2-¹³C₂, 99%) | 138079-87-5 | 99% | 98% | 182.14 | 0.25 g, 1 g |

| Benchchem | D-Glucose-2-13C | 105931-74-6 | Not Specified | Not Specified | 181.15 | Not Specified |

| MedChemExpress | D-Glucose-13C2 | Not Specified | Not Specified | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg |

| Eurisotop | d-glucose (1,2-13c2, 99%) | 138079-87-5 | 99% | 98% | 182.1 | 0.25 g |

Experimental Protocols for Metabolic Flux Analysis using this compound

Metabolic flux analysis (MFA) using stable isotope tracers like this compound is a powerful technique to quantify the rates of metabolic pathways in living cells. The following is a detailed methodology for a typical MFA experiment in cultured mammalian cells.

Cell Culture and Isotope Labeling

Objective: To culture cells and replace the unlabeled glucose in the medium with this compound to achieve isotopic steady state.

Methodology:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures they are in the mid-logarithmic growth phase at the time of harvest (typically 24-48 hours post-seeding).

-

Media Preparation: Prepare a base medium (e.g., DMEM or RPMI 1640) that is deficient in glucose. Supplement this medium with all necessary components except glucose. Prepare two versions of this medium:

-

Unlabeled Medium: Add unlabeled D-glucose to the desired final concentration (e.g., 10 mM).

-

Labeled Medium: Add this compound to the same final concentration.

-

-

Tracer Introduction: When cells reach the desired confluency (e.g., ~70-80%), aspirate the unlabeled culture medium.

-

Washing: Gently wash the cells once with pre-warmed, glucose-free base medium to remove any residual unlabeled glucose.

-

Labeling: Aspirate the wash solution and immediately add the pre-warmed Labeled Medium to the cells.

-

Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest, but is often in the range of 6 to 24 hours.

Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract the intracellular metabolites.

Methodology:

-

Quenching: Remove the plates from the incubator and place them on ice. Aspirate the labeled medium.

-

Washing: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Extraction: Add a pre-chilled extraction solvent. A commonly used solvent is 80% methanol, pre-chilled to -80°C.

-

Cell Lysis: Scrape the cells from the plate surface into the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Pelleting Debris: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolite extract, to a new tube.

-

Drying: The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator. Dried extracts can be stored at -80°C until analysis.

Mass Spectrometry Analysis

Objective: To separate and quantify the mass isotopologues of downstream metabolites using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Methodology:

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, often the initial mobile phase of the LC gradient (e.g., 50:50 acetonitrile:water).

-

Chromatographic Separation: Inject the sample onto a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-Exactive or a Triple Quadrupole). The instrument should be operated in negative ion mode for many of the key metabolites in central carbon metabolism.

-

Data Acquisition: Acquire data in full scan mode to identify all isotopologues of a given metabolite, or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.

GC-MS Methodology:

-

Derivatization: The dried metabolite extracts must be derivatized to make them volatile for GC analysis. A common derivatizing agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Chromatographic Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-35MS).

-

Mass Spectrometry: The mass spectrometer is typically operated under electron impact (EI) ionization.

-

Data Acquisition: Collect mass isotopomer distributions (MIDs) for key metabolites.

Signaling Pathways and Experimental Workflows

Visualizing the flow of the isotopic label and the experimental process is crucial for understanding and executing these complex experiments.

Methodological & Application

Application Notes and Protocols for D-Glucose-¹³C₂ in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using D-Glucose labeled with Carbon-13 (¹³C) is a powerful technique for quantitatively assessing the activity of metabolic pathways, providing critical insights into cellular physiology in both healthy and diseased states.[1][2] D-Glucose-¹³C₂, particularly [1,2-¹³C₂]D-Glucose, is a valuable tracer for delineating the contributions of glycolysis and the Pentose Phosphate Pathway (PPP) to cellular metabolism.[1][2][3] By tracking the incorporation of the ¹³C labels into downstream metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can elucidate metabolic reprogramming in various contexts, including cancer and neuroinflammatory diseases. This non-destructive technique provides detailed information on the chemical environment of the ¹³C nucleus, allowing for precise tracking of the labeled carbon as it is incorporated into various metabolites.

This document provides detailed protocols for the use of D-Glucose-¹³C₂ in metabolic flux analysis, from cell culture to NMR data acquisition and analysis.

Key Applications

-

Metabolic Flux Analysis: Quantitatively measure the flow of metabolites through central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.

-

Cancer Metabolism: Investigate the Warburg effect and other metabolic alterations in cancer cells to identify potential therapeutic targets.

-

Neurobiology: Study neuronal metabolism and the metabolic changes associated with neuroinflammatory and neurodegenerative diseases.

-

Drug Development: Assess the mechanism of action of drugs that target metabolic pathways.

Principle of [1,2-¹³C₂]D-Glucose Tracing

The specific positioning of the ¹³C labels at the C1 and C2 positions of glucose allows for the differentiation of its metabolic fate.

-

Glycolysis: Metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and subsequently lactate that are labeled on two adjacent carbons (M+2).

-

Pentose Phosphate Pathway (PPP): When [1,2-¹³C₂]glucose enters the oxidative PPP, the C1 carbon is lost as CO₂. The resulting pentose phosphates, and any subsequently reformed hexose phosphates, will have a different labeling pattern. This allows for the determination of the relative flux through the PPP versus glycolysis by analyzing the labeling patterns of downstream metabolites.

Experimental Workflow

The general workflow for a D-Glucose-¹³C₂ tracing experiment involves several key steps, from cell culture to data analysis.

References

Application Notes and Protocols for D-Glucose-13C-2 Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled glucose, such as D-Glucose-13C-2, is a powerful tool in metabolic research and drug development.[1] By tracing the incorporation of 13C atoms into various metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes. Mass spectrometry, coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides a highly sensitive and specific method for detecting and quantifying these labeled compounds.[1][2] Accurate and reproducible sample preparation is paramount for obtaining reliable results. These application notes provide detailed protocols for the preparation of various biological samples for this compound analysis by mass spectrometry.

Experimental Workflow Overview

The general workflow for analyzing this compound and its downstream metabolites in biological samples involves several critical stages, from initial cell culture and labeling to final data analysis. A robust protocol is essential for accurate and reproducible results.

Caption: General experimental workflow for this compound analysis.

I. Sample Preparation Protocols

Proper sample preparation is crucial for accurate measurement of this compound and its metabolites, as well as for minimizing matrix effects. The following are general protocols for metabolite extraction from various biological samples.

Protocol 1: Adherent Cell Culture

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

Culture medium with desired concentration of this compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C[3]

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of high speeds at 4°C

Procedure:

-

Cell Seeding and Labeling:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).[1]

-

Prepare culture medium containing this compound. It is critical that the labeled glucose is the only glucose source for precise flux measurements.

-

Aspirate the existing medium, wash cells once with pre-warmed PBS, and then add the labeling medium.

-

-

Quenching Metabolism:

-

After the desired labeling period, aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.

-

Add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cells (e.g., 1 mL for a well in a 6-well plate). This step is critical to rapidly halt all enzymatic activity.

-

-

Metabolite Extraction:

-

Place the culture dish on dry ice.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the samples for 30 seconds.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

-

Protein and Debris Removal:

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

-

-

Sample Collection:

-

Carefully transfer the supernatant containing the polar metabolites to a new tube.

-

The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

-

Protocol 2: Tissue Samples

Materials:

-

Pre-chilled 80% methanol (LC-MS grade)

-

Homogenizer (e.g., bead beater)

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of high speeds at 4°C

Procedure:

-

Weigh the frozen tissue sample (typically 20-50 mg).

-

Add 500 µL of pre-chilled 80% methanol.

-

Homogenize the tissue using a bead beater or other appropriate homogenizer.

-

Vortex the homogenate for 30 seconds.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 3: Plasma/Serum Samples

Materials:

-

Pre-chilled 80% methanol (LC-MS grade)

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of high speeds at 4°C

Procedure:

-

Thaw plasma or serum samples on ice.

-

Add 4 parts of pre-chilled 80% methanol to 1 part of plasma/serum (e.g., 400 µL methanol to 100 µL plasma).

-

Vortex for 30 seconds.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant for analysis.

II. Analytical Methodologies

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying the mass isotopologue distribution of metabolites.

Sample Reconstitution:

-

Reconstitute the dried metabolite extract in a suitable solvent, such as the initial mobile phase of the chromatography gradient.

Chromatographic Separation:

-

Separate metabolites using a suitable LC column. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for separating polar metabolites like glucose.

Mass Spectrometry Analysis:

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-Exactive or a Triple Quadrupole instrument).

-

Acquire data in full scan mode to identify all isotopologues of a given metabolite or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.

| Parameter | Typical Setting |

| LC Column | HILIC Column (e.g., 150 mm x 2.0 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 5 minutes. |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 1-10 µL |

| Ionization Mode | ESI Negative or Positive |

| Capillary Voltage | 3 kV |

| Cone Voltage | 60 V |

| Source Temperature | 100 °C |

| Desolvation Temp | 200 °C |

GC-MS Analysis

Gas chromatography-mass spectrometry is a widely used technique for ¹³C-metabolic flux analysis due to its high sensitivity and ability to resolve positional isotopomers.

Derivatization:

-

Dried metabolite extracts must be derivatized to increase their volatility for GC analysis.

-

A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates stable tert-butyldimethylsilyl (tBDMS) derivatives.

-

Another option is methoximation followed by trimethylsilylation.

-

Acetylation with acetic anhydride is also used.

GC-MS Parameters:

| Parameter | Typical Setting |

| GC Column | Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |

| Oven Program | Initial temperature at 100°C for 5 min, then ramp to 325°C at 15°C/min, hold for 5 min. |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Analyzer | Quadrupole or Time-of-Flight (TOF) |

III. Data Presentation and Analysis

A key output of ¹³C-metabolic flux analysis is a quantitative flux map, detailing the rates of metabolic reactions. Data is typically presented in tabular format to allow for clear comparison between different experimental conditions.

Data Analysis Steps:

-

Mass Isotopomer Distribution (MID): The raw mass spectrometry data is processed to determine the MIDs for each metabolite of interest.

-

Correction for Natural Abundance: It is crucial to correct for the natural abundance of ¹³C and other isotopes to avoid overestimation of tracer incorporation.

-

Metabolic Flux Calculation: The corrected MIDs are then used in computational models to calculate metabolic fluxes.

Example Data Table:

The following table is a conceptual example of how to present the precision of metabolic flux estimates.

| Metabolic Reaction | Flux (relative to Glucose uptake) | 95% Confidence Interval |

| Glycolysis (Glucose -> Pyruvate) | 85.2 | +/- 3.1 |

| Pentose Phosphate Pathway | 12.5 | +/- 1.8 |

| TCA Cycle (Pyruvate -> CO2) | 78.9 | +/- 4.5 |

This table is for illustrative purposes only. Actual data will be experiment-specific.

IV. Troubleshooting

Caption: Troubleshooting common issues in this compound analysis.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the sample preparation and analysis of this compound and its metabolites using mass spectrometry. These methods are essential for researchers and professionals in drug development who require precise and reliable tools for metabolic tracing and pharmacokinetic studies. The adaptability of these protocols allows for their application across a wide range of biological matrices and research questions.

References

Application Notes and Protocols for Metabolic Flux Analysis using D-Glucose-¹³C-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By tracing the path of isotopically labeled substrates, such as D-Glucose-¹³C-2, through metabolic networks, researchers can gain a detailed understanding of cellular physiology. This is particularly valuable in fields like cancer research and drug development, where altered metabolic pathways are often hallmarks of disease or targets for therapeutic intervention. The use of stable isotopes like ¹³C allows for the precise measurement of metabolite labeling patterns by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can then be used to computationally estimate metabolic fluxes.

This application note provides a detailed workflow and experimental protocols for conducting Metabolic Flux Analysis in mammalian cells using D-Glucose-¹³C-2 as a tracer. D-Glucose-¹³C-2 is an effective tracer for elucidating the relative contributions of glycolysis and the pentose phosphate pathway (PPP).

Experimental Workflow

The overall workflow for a Metabolic Flux Analysis experiment involves several key stages, from cell culture and isotope labeling to data analysis and flux estimation. A schematic of this workflow is presented below.

Experimental and computational workflow for ¹³C-MFA.

Experimental Protocols

Cell Culture and Seeding

-

Cell Line: Select a mammalian cell line appropriate for the research question (e.g., cancer cell line, primary cells).

-

Culture Medium: Culture cells in a standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%). Ensure enough replicate wells for statistical analysis.

Isotope Labeling with D-Glucose-¹³C-2

-

Labeling Medium Preparation: Prepare a custom growth medium that is identical to the standard medium but lacks glucose. Supplement this glucose-free medium with D-Glucose-¹³C-2 at the desired final concentration (e.g., 10 mM).

-

Labeling Procedure:

-

Aspirate the standard culture medium from the cell culture plates.

-

Gently wash the cells once with pre-warmed, glucose-free medium.

-

Add the pre-warmed D-Glucose-¹³C-2 labeling medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be optimized for the specific cell line and experimental goals but is often between 8 and 24 hours. To confirm steady state, isotopic labeling can be measured at two different time points (e.g., 18 and 24 hours).

-

Rapid Quenching of Metabolism

-

Objective: To instantly halt all enzymatic reactions to preserve the in vivo metabolic state.

-

Procedure:

-

Place the culture plates on dry ice or in a liquid nitrogen bath.

-

Aspirate the labeling medium.

-

Immediately add a quenching solution, such as ice-cold 80% methanol, to the cells.

-

4

D-Glucose-¹³C₂: A Powerful Tracer for Unraveling Cancer Metabolism

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The metabolic landscape of cancer is characterized by profound alterations that fuel rapid cell proliferation and survival. D-Glucose, labeled with carbon-13 at the first and second positions (D-Glucose-¹³C₂), has emerged as an indispensable tool for dissecting these intricate metabolic networks. Its unique labeling pattern allows for the precise quantification of glucose flux through critical pathways, particularly glycolysis and the Pentose Phosphate Pathway (PPP), providing invaluable insights for target identification, drug development, and understanding mechanisms of therapeutic resistance.

Core Applications in Cancer Metabolism Research

D-Glucose-¹³C₂ is a specialized tracer used in ¹³C Metabolic Flux Analysis (¹³C-MFA) to provide a detailed and quantitative picture of cellular metabolism.[1][2] By tracing the fate of the ¹³C-labeled carbons, researchers can elucidate the relative activities of interconnected metabolic pathways.

A primary application of D-Glucose-¹³C₂ is the deconvolution of glycolysis and the oxidative Pentose Phosphate Pathway (oxPPP).[3][4] Metabolism of [1,2-¹³C₂]glucose through glycolysis retains the two ¹³C labels in downstream metabolites like 3-phosphoglycerate (3PG) and lactate, resulting in a doubly labeled (M+2) species.[1] In contrast, entry into the oxPPP leads to the decarboxylation of the C1 position, resulting in singly labeled (M+1) and unlabeled (M+0) species of 3PG. This distinct labeling pattern enables the precise calculation of the relative flux through these two fundamental pathways.

Key applications include:

-

Quantifying Glycolytic and Pentose Phosphate Pathway Flux: Determining the rates of glucose catabolism through these core pathways is crucial for understanding the bioenergetic and biosynthetic state of cancer cells.

-

Identifying Metabolic Phenotypes: Different cancer types and even subtypes exhibit distinct metabolic profiles. D-Glucose-¹³C₂ tracing can help characterize these phenotypes, which can be correlated with genetic mutations and tumor microenvironment conditions.

-

Target Identification and Validation: By quantifying how specific enzymatic inhibitions alter metabolic fluxes, researchers can identify and validate novel drug targets within metabolic pathways.

-

Evaluating Drug Efficacy and Mechanism of Action: This tracer can be used to assess how metabolic-targeted therapies impact glucose metabolism, providing insights into their efficacy and potential resistance mechanisms.

-

Investigating Metabolic Reprogramming: Cancer cells dynamically rewire their metabolism in response to various stimuli. D-Glucose-¹³C₂ is instrumental in studying this metabolic plasticity.

Quantitative Data Summary

The following table summarizes typical metabolic flux rates observed in proliferating cancer cells, providing a baseline for comparison in experimental studies.

| Parameter | Typical Flux Rate (nmol/10⁶ cells/h) | Reference |

| Glucose Uptake | 100 - 400 | |

| Lactate Secretion | 200 - 700 | |

| Glutamine Uptake | 30 - 100 | |

| Other Amino Acid Uptake/Secretion | 2 - 10 |

Experimental Protocols

In Vitro ¹³C Labeling and Metabolite Extraction

This protocol provides a generalized procedure for labeling adherent cancer cells with D-Glucose-¹³C₂ and extracting metabolites for mass spectrometry analysis.

Materials:

-

Adherent cancer cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

D-Glucose-¹³C₂

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, LC-MS grade, chilled to -80°C

-

Acetonitrile, LC-MS grade, chilled to -20°C

-

Water, LC-MS grade, chilled to 4°C

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C operation

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by dissolving D-Glucose-¹³C₂ in glucose-free DMEM to the desired final concentration (e.g., 25 mM). Ensure the labeled glucose is the sole glucose source.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with sterile PBS to remove residual unlabeled glucose.

-

Add the pre-warmed D-Glucose-¹³C₂ labeling medium to the cells.

-

Incubate the cells for a sufficient duration to approach isotopic steady state. This time is empirically determined but is often between 6 and 24 hours.

-

-

Metabolite Quenching and Extraction:

-

To quench metabolic activity, place the culture dishes on ice.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent, such as a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), kept at -20°C or colder.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

-

Protein and Debris Removal:

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Collection:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried metabolite extracts at -80°C until analysis.

-

Sample Analysis by GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites require derivatization to increase their volatility.

Protocol:

-

Derivatization: A two-step derivatization process is commonly used.

-

Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to derivatize hydroxyl and amine groups.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample in splitless mode into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-35MS).

-

The mass spectrometer should be operated under electron impact (EI) ionization.

-

Collect data in full scan mode to capture the mass isotopologue distributions of the metabolites of interest.

-

Visualizing Metabolic Pathways and Workflows

Glycolysis and Pentose Phosphate Pathway

The following diagram illustrates how D-Glucose-¹³C₂ is metabolized through glycolysis and the oxidative pentose phosphate pathway, leading to distinct labeling patterns in 3-Phosphoglycerate (3PG).

References

Application Notes and Protocols for Studying Brain Metabolism with D-Glucose-¹³C₂ Tracers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing D-Glucose-¹³C₂ tracers to investigate brain metabolism. The use of stable isotope-labeled glucose, particularly [1,2-¹³C₂]glucose and [2,3-¹³C₂]glucose, in conjunction with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offers a powerful method for elucidating metabolic pathways in the brain.[1][2][3] This approach allows for the quantitative analysis of metabolic fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, providing critical insights into normal brain function and the metabolic dysregulation characteristic of various neurological diseases.[2][4]

Core Concepts

Stable isotope tracing with ¹³C-labeled glucose enables researchers to follow the fate of glucose carbon atoms as they are metabolized. The specific labeling pattern of downstream metabolites provides a wealth of information about the relative activities of different metabolic pathways. For instance, the differential labeling of lactate derived from [1,2-¹³C₂]glucose versus [2,3-¹³C₂]glucose can distinguish between glycolytic and PPP flux.

Key Metabolic Pathways Investigated:

-

Glycolysis: The breakdown of glucose to pyruvate.

-

Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces NADPH and precursors for nucleotide synthesis.

-

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP.

Experimental Protocols

In Vivo Studies in Animal Models (e.g., Rats)

This protocol outlines a general procedure for in vivo studies using D-Glucose-¹³C₂ tracers in rats, followed by ex vivo tissue analysis.

Materials:

-

[1,2-¹³C₂]glucose or [2,3-¹³C₂]glucose

-

Anesthetic agent (e.g., isoflurane)

-

Physiological saline

-

Surgical tools for tissue extraction

-

Liquid nitrogen

-

Metabolite extraction buffer (e.g., methanol/chloroform/water)

-

NMR spectrometer or Mass spectrometer

Procedure:

-

Animal Preparation: Acclimatize animals to the experimental conditions. Fasting may be required depending on the study's objective.

-

Tracer Administration: Anesthetize the animal. Infuse the ¹³C-labeled glucose solution intravenously. The infusion rate and duration will depend on the specific experimental goals.

-

Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly dissect the brain tissue.

-

Metabolic Quenching: Immediately freeze the brain tissue in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissue in a pre-chilled extraction buffer to precipitate proteins and extract metabolites.

-

Sample Preparation for Analysis: Centrifuge the homogenate to pellet the precipitated protein and cell debris. Collect the supernatant containing the metabolites. The sample may be dried and reconstituted in a suitable solvent for NMR or MS analysis.

-

Data Acquisition:

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to identify and quantify the ¹³C-labeled metabolites. The specific labeling patterns (e.g., singlets, doublets in lactate) provide information on pathway activity.

-

Mass Spectrometry: Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopologue distribution of key metabolites.

-

-

Data Analysis: Analyze the spectral data to determine the relative abundance of different isotopologues and calculate metabolic flux ratios.

Human Studies

This protocol provides a general framework for clinical research involving the infusion of ¹³C-labeled glucose. All procedures must be approved by an Institutional Review Board (IRB).

Materials:

-

Sterile, injectable [1,2-¹³C₂]glucose

-

Intravenous infusion equipment

-

Blood collection supplies

-

Equipment for processing blood samples (centrifuge, storage vials)

-

Analytical instrumentation (GC-MS or LC-MS)

Procedure:

-

Subject Recruitment and Consent: Recruit consented participants according to an IRB-approved protocol.

-

Tracer Infusion: Infuse sterile [1,2-¹³C₂]glucose intravenously for a defined period (e.g., 60 minutes).

-

Blood Sampling: Collect arterial and jugular bulb blood samples at baseline and throughout the infusion period.

-

Sample Processing: Immediately process blood samples to separate plasma or serum and quench metabolic activity. Store samples at -80°C until analysis.

-

Metabolite Analysis: Analyze the blood samples for ¹³C-labeled isotopomers of metabolites like lactate using GC-MS.

-

Data Analysis: Calculate the cerebral uptake and metabolism of the labeled glucose by determining the arteriovenous difference in the concentration and enrichment of the ¹³C-labeled metabolites.

Data Presentation

Quantitative data from ¹³C tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Relative Pentose Phosphate Pathway (PPP) Flux in Traumatic Brain Injury (TBI) Patients vs. Controls

| Group | PPP Flux relative to Glycolysis (%) | p-value |

| TBI Patients | 19.6 | 0.002 |

| Control Subjects | 6.9 |

Table 2: Cerebral Metabolic Rates in Primates

| Metabolic Flux | Value (μmol/g/min) |

| Glycolytic Flux (CMRglc) | 0.23 ± 0.03 |

| TCA Cycle Flux (VTCA) | 0.53 ± 0.13 |

| Ratio of Glycolysis to TCA Cycle (CMRglc/VTCA) | 0.46 ± 0.12 |

Visualization of Pathways and Workflows

Metabolic Pathways

The following diagrams illustrate the flow of the ¹³C label from D-Glucose-¹³C₂ tracers through central carbon metabolism.

References

Revolutionizing Metabolic Research: A Guide to 13C Labeling in Cell Culture

Introduction